A Technical Guide to 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A Key Intermediate in Kinase Inhibitor Synthesis
A Technical Guide to 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A Key Intermediate in Kinase Inhibitor Synthesis
CAS Number: 1190317-34-0
Abstract: This technical guide provides a comprehensive overview of 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a heterocyclic aldehyde that has emerged as a critical building block in the development of targeted therapeutics. With a primary focus on its application in the synthesis of kinase inhibitors, this document details its chemical properties, a plausible synthetic route, and its role in the generation of potent drug candidates. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering insights into the strategic use of this intermediate.
Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with various biological targets. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, facilitating specific interactions with protein binding sites. The introduction of a chloro substituent and a carbaldehyde group at the 4- and 3-positions, respectively, as in 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, offers versatile handles for further chemical modifications. This strategic functionalization makes it a highly valuable intermediate, particularly in the synthesis of kinase inhibitors for oncological applications.[1][2] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized cancer therapy.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key identifiers and properties of 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
| Property | Value |
| CAS Number | 1190317-34-0 |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |
Spectroscopic Characterization (Predicted)
While experimental spectra for this exact compound are not widely published, a prediction of its ¹H and ¹³C NMR chemical shifts can be inferred from the analysis of similar structures. These data are crucial for reaction monitoring and final product confirmation.
¹H NMR (Predicted): The spectrum would likely show characteristic signals for the aromatic protons on the pyridine and pyrrole rings, as well as a distinct downfield singlet for the aldehyde proton (typically δ 9-10 ppm).
¹³C NMR (Predicted): The carbon spectrum would exhibit signals for the eight carbon atoms, with the carbonyl carbon of the aldehyde appearing significantly downfield (typically δ 180-200 ppm).
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis and Reaction Mechanisms
The synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be approached through a multi-step sequence, likely culminating in a formylation reaction on the pre-formed 4-chloro-1H-pyrrolo[3,2-c]pyridine scaffold. A plausible and widely utilized method for the introduction of a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction.[3][4][5][6]
Proposed Synthetic Pathway
The synthesis would likely begin with the construction of the 4-chloro-1H-pyrrolo[3,2-c]pyridine core, followed by formylation.
Caption: Proposed synthetic route to the target compound.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a generalized procedure for the formylation of an activated heterocyclic compound and should be adapted and optimized for the specific substrate.
Materials:
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4-chloro-1H-pyrrolo[3,2-c]pyridine
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM) or other suitable aprotic solvent
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Saturated sodium bicarbonate solution
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Water
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Anhydrous sodium sulfate
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Standard laboratory glassware and purification apparatus
Procedure:
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Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of DMF in the chosen anhydrous solvent to 0 °C.
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Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride dropwise to the cooled DMF solution. The Vilsmeier reagent, a chloroiminium salt, will form in situ.[4][5]
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Substrate Addition: Once the Vilsmeier reagent has formed, add a solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine in the same solvent to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.
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Work-up: Carefully quench the reaction by pouring it onto crushed ice. Basify the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The primary utility of 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde lies in its role as a versatile intermediate for the synthesis of kinase inhibitors. The aldehyde functionality serves as a key anchor point for building more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and condensations.
A significant application of this scaffold is in the development of inhibitors for Monopolar Spindle 1 (MPS1), a serine/threonine kinase that is a critical component of the spindle assembly checkpoint.[2] Overexpression of MPS1 has been linked to various cancers, making it an attractive therapeutic target.
Role in the Synthesis of MPS1 Inhibitors
Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have been identified as potent and selective inhibitors of MPS1. The aldehyde group of 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be elaborated to introduce substituents that occupy key pockets within the ATP-binding site of the kinase, leading to potent inhibition.
Caption: General scheme for the utilization of the title compound in kinase inhibitor synthesis.
Illustrative Signaling Pathway: The Spindle Assembly Checkpoint
The therapeutic rationale for targeting MPS1 stems from its central role in the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.
Caption: Simplified diagram of the Spindle Assembly Checkpoint and the point of intervention for MPS1 inhibitors.
In the presence of unattached kinetochores during mitosis, MPS1 is activated, leading to the recruitment and activation of other checkpoint proteins like MAD2. This ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of securin and the subsequent activation of separase. This delay allows time for proper chromosome attachment. Cancer cells, which often exhibit chromosomal instability, are particularly reliant on a functional SAC. Inhibition of MPS1 disrupts this checkpoint, leading to catastrophic mitotic errors and ultimately, cell death.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling chlorinated heterocyclic aldehydes should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8][9][10]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7][8][9][10]
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][8][9][10]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a strategically important synthetic intermediate with significant applications in the field of medicinal chemistry. Its functionalized heterocyclic core provides a versatile platform for the synthesis of complex molecules, most notably potent and selective kinase inhibitors. The insights provided in this technical guide regarding its properties, synthesis, and applications are intended to facilitate its use in the ongoing quest for novel and effective therapeutics.
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. Retrieved from [Link]
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